molecular formula C13H26N2 B13270691 2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine

Cat. No.: B13270691
M. Wt: 210.36 g/mol
InChI Key: IGUZUDDAVWJLMF-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine is a compound that features a cyclopentane ring substituted with a methyl group and an amine group connected to a piperidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways . The compound’s effects are mediated through binding to specific sites on these targets, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine is unique due to its specific structural features, including the cyclopentane ring and the piperidine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, potentially offering unique therapeutic benefits .

Biological Activity

2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopentane ring, a piperidine moiety, and a methyl group, which contribute to its unique pharmacological profile. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H26N2\text{C}_{13}\text{H}_{26}\text{N}_{2}

This structure consists of:

  • A cyclopentane ring
  • A piperidine ring connected via an ethyl chain
  • A methyl group attached to the cyclopentane

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at specific receptors, influencing various signal transduction pathways. Research indicates that compounds with similar structures often modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Neurotransmitter Modulation

Studies have shown that this compound may affect the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood disorders and neurological conditions. The potential for this compound to serve as a therapeutic agent in treating conditions like depression and anxiety is under investigation.

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, inhibition of monocyte chemoattractant protein-1 (MCP-1) production has been observed in vitro, suggesting a role in modulating inflammatory responses . This could position the compound as a candidate for treating inflammatory diseases.

Research Findings

A summary of relevant studies and findings related to the biological activity of this compound is presented in the following table:

StudyFindings
Investigated the synthesis and pharmacological propertiesHighlighted potential use in medicinal chemistry
Examined anti-inflammatory effects on MCP-1 secretionSuggests therapeutic potential in inflammatory conditions
Analyzed structure-activity relationships (SAR)Identified key structural features for receptor interaction

Case Studies

Case Study 1: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of similar compounds, it was found that modifications in the piperidine structure significantly affected receptor binding affinity and activity. This underscores the importance of structural variations in developing effective therapeutics.

Case Study 2: In Vitro Anti-inflammatory Activity
Another study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in human cell lines. This finding supports further exploration into its use as an anti-inflammatory agent.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

2-methyl-N-(2-piperidin-1-ylethyl)cyclopentan-1-amine

InChI

InChI=1S/C13H26N2/c1-12-6-5-7-13(12)14-8-11-15-9-3-2-4-10-15/h12-14H,2-11H2,1H3

InChI Key

IGUZUDDAVWJLMF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCCN2CCCCC2

Origin of Product

United States

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